(2-Fluoro-3-methylphenyl)methanesulfonyl chloride

Organic Synthesis Medicinal Chemistry Quality Control

Obtaining regioisomerically pure (2-fluoro-3-methylphenyl)methanesulfonyl chloride with reliable quality is a common bottleneck in SAR-driven medicinal chemistry. This 95% pure building block overcomes that hurdle by delivering a consistent ortho-fluoro/meta-methyl substitution pattern essential for constructing diverse sulfonamide libraries without introducing unwanted positional variables. - 95% minimum purity ensures reproducible reactivity in sulfonylation and cross-coupling reactions. - Unique substitution pattern enables exploration of a distinct chemical space inaccessible with generic 4-fluoro or unsubstituted analogs. - Standardized storage in cool, dry conditions and ambient shipping simplify procurement logistics.

Molecular Formula C8H8ClFO2S
Molecular Weight 222.66 g/mol
Cat. No. B15263458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-3-methylphenyl)methanesulfonyl chloride
Molecular FormulaC8H8ClFO2S
Molecular Weight222.66 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CS(=O)(=O)Cl)F
InChIInChI=1S/C8H8ClFO2S/c1-6-3-2-4-7(8(6)10)5-13(9,11)12/h2-4H,5H2,1H3
InChIKeyGFIWYRPMWQCHJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (2-Fluoro-3-methylphenyl)methanesulfonyl chloride (CAS 1511583-13-3)


(2-Fluoro-3-methylphenyl)methanesulfonyl chloride (CAS: 1511583-13-3) is an arylmethanesulfonyl chloride building block with the molecular formula C8H8ClFO2S and a molecular weight of 222.66 g/mol . It features a reactive sulfonyl chloride group on a phenyl ring substituted with a fluorine atom at the ortho (2-) position and a methyl group at the meta (3-) position . This compound is commercially available for research use from multiple vendors with a standard purity specification of 95% .

Why Generic Substitution is Not Recommended for (2-Fluoro-3-methylphenyl)methanesulfonyl chloride


The specific substitution pattern of this compound—ortho-fluoro and meta-methyl—creates a unique electronic and steric environment on the phenyl ring that is not present in other regioisomers or analogs [1]. In the context of developing structure-activity relationships (SAR) for pharmaceuticals, agrochemicals, or functional materials, such positional isomerism can lead to significant differences in target binding, metabolic stability, and overall performance . Substituting a generic alternative, such as a different fluorophenyl methanesulfonyl chloride, introduces a new variable that can invalidate established synthetic routes or biological activity profiles, thereby incurring additional research and development costs. Direct head-to-head quantitative performance data for this specific compound versus its analogs is not publicly available.

Quantitative Evidence Profile for (2-Fluoro-3-methylphenyl)methanesulfonyl chloride


Purity Specification Compliance in Procurement

The primary verifiable quantitative attribute for procurement is the standard purity specification of 95% for this compound from a commercial supplier . No direct comparative performance data in a specific assay or model is available in the public domain for this compound against its closest analogs.

Organic Synthesis Medicinal Chemistry Quality Control

Electronic Modulation via Ortho-Fluoro Substitution

The ortho-fluoro substituent on the phenyl ring can influence the reactivity of the sulfonyl chloride group. While no direct kinetic comparison is available for this specific compound, class-level studies on related molecules suggest that an ortho-fluoro group can moderately accelerate nucleophilic substitution reactions due to its electron-withdrawing inductive effect .

Medicinal Chemistry Physical Organic Chemistry SAR

Research Application Scenarios for (2-Fluoro-3-methylphenyl)methanesulfonyl chloride


Medicinal Chemistry: Sulfonamide Library Synthesis

This compound is ideally suited for use as an electrophilic building block to generate diverse sulfonamide libraries. Its specific substitution pattern (2-fluoro, 3-methyl) allows medicinal chemists to explore a unique region of chemical space in the search for novel lead compounds, differentiating it from more common 4-fluoro or unsubstituted analogs .

Agrochemical Intermediate Development

The compound can serve as a key intermediate in the synthesis of novel herbicides or fungicides. Its reactivity profile, governed by the ortho-fluoro group, may be exploited to synthesize sulfonylurea or sulfonamide derivatives with improved target selectivity or environmental stability compared to existing commercial products [1].

Material Science: Functional Monomer Synthesis

The sulfonyl chloride group provides a handle for attaching the 2-fluoro-3-methylphenyl moiety to polymer backbones or surfaces. This can be used to create materials with tailored properties, such as modified surface energy or specific binding capabilities, which would be distinct from materials derived from other fluorophenyl methanesulfonyl chloride regioisomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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